ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common method involves the reaction of 1-(propan-2-yl)-1H-indole-3-carbaldehyde with thiazole derivatives under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced thiazole compounds, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The thiazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(propan-2-yl)amino]acetate
- Ethyl 2-[(prop-2-en-1-yl)amino]acetate
- N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides
Uniqueness
Ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate stands out due to its unique combination of an indole and thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(1-propan-2-ylindol-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H23N3O3S/c1-4-26-19(25)10-15-12-27-20(21-15)22-18(24)9-14-11-23(13(2)3)17-8-6-5-7-16(14)17/h5-8,11-13H,4,9-10H2,1-3H3,(H,21,22,24) |
InChI Key |
FJOHKWLHSHFWHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
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